

Application Notes and Protocols for Fluorochrome-Conjugated OX-34 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the use of fluorochrome-conjugated OX-34 antibodies, designed for the identification and characterization of rat CD2-positive cells. The OX-34 antibody is a mouse monoclonal antibody that specifically recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein expressed on the surface of T cells and natural killer (NK) cells.[1][2] This makes it an invaluable tool for immunological research and drug development in rat models.

Introduction to OX-34 Antibody

- Target: Rat CD2 (also known as T-cell surface antigen T11/Leu-5, LFA-2)[1][3]
- Isotype: Mouse IgG2a[2]
- Specificity: Reacts with a determinant on rat thymocytes and peripheral T-cells. It does not bind to B cells or peritoneal macrophages.[1][2]
- Applications: Flow Cytometry, Immunohistochemistry (IHC), and Immunofluorescence (IF).

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for various applications. It is crucial to note that optimal conditions may vary depending on the specific



experimental setup, fluorochrome conjugate, and tissue type. Therefore, titration of the antibody is highly recommended for each new application.

Table 1: Flow Cytometry

| Parameter | Recommendation |
|------------------------|--|
| Cell Suspension | Single-cell suspension from spleen, lymph nodes, thymus, or peripheral blood |
| Antibody Concentration | 0.5 - 1.0 μg per 1 x 10^6 cells in 100 μL |
| Incubation Time | 20 - 30 minutes |
| Incubation Temperature | 4°C (on ice) |
| Staining Buffer | Phosphate-Buffered Saline (PBS) with 1-2% Bovine Serum Albumin (BSA) |

Table 2: Immunohistochemistry (Paraffin-Embedded Tissue)

| Parameter | Recommendation |
|------------------------|--|
| Tissue Fixation | 10% Neutral Buffered Formalin |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) |
| Antibody Concentration | 5 - 25 μg/mL |
| Incubation Time | 1 hour to overnight |
| Incubation Temperature | Room Temperature or 4°C |
| Detection System | Fluorochrome-conjugated secondary antibody or direct conjugate |

Table 3: Immunofluorescence (Frozen Tissue)



| Parameter | Recommendation |
|------------------------|-------------------------------------|
| Tissue Fixation | Cold acetone or 4% paraformaldehyde |
| Antibody Concentration | 5 - 20 μg/mL |
| Incubation Time | 1 - 2 hours |
| Incubation Temperature | Room Temperature |
| Mounting Medium | Antifade mounting medium with DAPI |

Experimental Protocols Flow Cytometry Staining of Rat Splenocytes

This protocol outlines the steps for staining rat splenocytes with a fluorochrome-conjugated OX-34 antibody for flow cytometric analysis.

- Prepare a single-cell suspension of rat splenocytes in cold PBS containing 1% BSA.
- Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
- Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into individual fluorescence-activated cell sorting (FACS) tubes.
- Block Fc receptors by adding 1-2 μg of an Fc blocking antibody (e.g., anti-rat CD32) and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding.
- Add the fluorochrome-conjugated OX-34 antibody at the predetermined optimal concentration.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells by adding 2 mL of cold PBS with 1% BSA and centrifuge at 300-400 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 300-500 μL of staining buffer.
- Analyze the samples on a flow cytometer.



Immunohistochemistry of Paraffin-Embedded Rat Lymph Node

This protocol describes the procedure for staining paraffin-embedded rat lymph node sections.

- · Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in a pre-heated citrate buffer (10 mM, pH 6.0).
 - Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature in the buffer.
- Blocking:
 - Wash slides with PBS.
 - Block endogenous peroxidase (if using a peroxidase-conjugated system) with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the fluorochrome-conjugated OX-34 antibody to its optimal concentration in the blocking buffer.
 - Incubate the slides with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

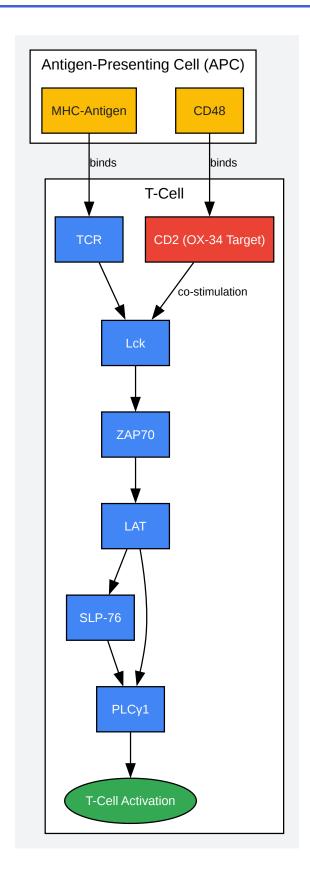


- · Washing:
 - Wash slides with PBS (3 changes for 5 minutes each).
- · Counterstaining and Mounting:
 - If a nuclear counterstain is desired, incubate with a suitable dye (e.g., DAPI).
 - Mount the coverslip with an aqueous mounting medium.
- · Imaging:
 - Visualize the staining using a fluorescence microscope.

Visualizations Rat CD2 Signaling Pathway

The OX-34 antibody targets the CD2 molecule on T-cells. Ligation of CD2, in conjunction with T-cell receptor (TCR) signaling, contributes to T-cell activation. The diagram below illustrates a simplified overview of the CD2 signaling cascade. CD2 interacts with its ligand, CD48, on antigen-presenting cells (APCs), leading to the recruitment of intracellular signaling molecules and co-stimulation of the T-cell.





Click to download full resolution via product page

Caption: Simplified CD2 signaling pathway in rat T-cells.



Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps in the flow cytometry protocol for staining rat splenocytes with a fluorochrome-conjugated OX-34 antibody.

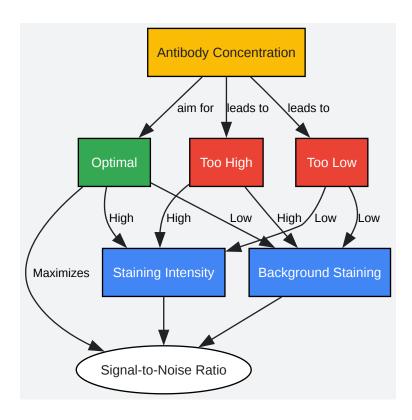


Click to download full resolution via product page

Caption: Workflow for flow cytometry using OX-34 antibody.

Logical Relationship for Antibody Titration

Proper antibody titration is essential for obtaining optimal staining results with a high signal-tonoise ratio. This diagram illustrates the logical relationship in determining the optimal antibody concentration.



Click to download full resolution via product page



Caption: Logic for determining optimal antibody concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CD2 Wikipedia [en.wikipedia.org]
- 2. A Subtle Role for Cd2 in T Cell Antigen Recognition PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD2 (rat) [phosphosite.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Fluorochrome-Conjugated OX-34 Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2445120#protocol-for-using-fluorochromeconjugated-ox-34-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com